molecular formula C20H26N4O4S B2439994 5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-27-2

5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2439994
CAS No.: 941267-27-2
M. Wt: 418.51
InChI Key: BJHDTDBWEYBYRA-UHFFFAOYSA-N
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Description

5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-ethoxypropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-2-27-14-6-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(25,26)24-12-4-3-5-13-24/h7-10,22H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHDTDBWEYBYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Ethoxypropyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : 402.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as an inhibitor of certain kinases and may also modulate neurotransmitter systems.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50_{50} values in the low micromolar range.
  • Neuropharmacological Effects
    • The compound has been evaluated for its potential neuroprotective properties. In vitro assays demonstrated that it could reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents.
  • Anti-inflammatory Properties
    • Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in mitigating inflammatory responses.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the efficacy of this compound against colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

In a model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss in rodent models. This was associated with decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

Data Tables

Biological Activity Cell Line/Model IC50/Effect
AnticancerMCF-7 (Breast Cancer)Low µM
NeuroprotectionNeuronal CulturesReduced Apoptosis
Anti-inflammatoryInflammatory ModelsDecreased TNF-alpha

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